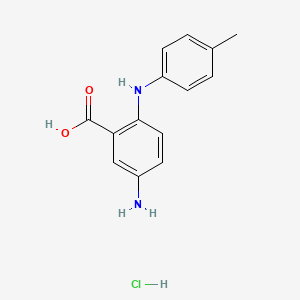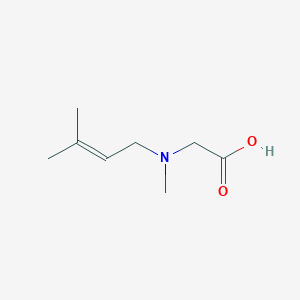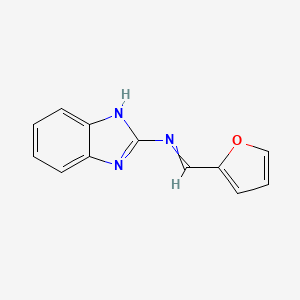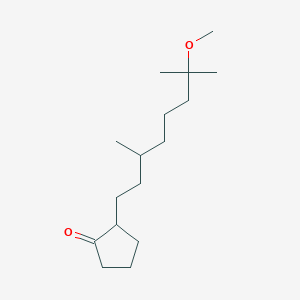
Triethyl nonane-1,5,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl nonane-1,5,5-tricarboxylate is a chemical compound with the molecular formula C15H26O6. It is an ester derivative of nonane, featuring three carboxylate groups at the 1, 5, and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triethyl nonane-1,5,5-tricarboxylate typically involves esterification reactions. One common method is the reaction of nonane-1,5,5-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Nonane-1,5,5-tricarboxylic acid+3EthanolH2SO4Triethyl nonane-1,5,5-tricarboxylate+3Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl nonane-1,5,5-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield nonane-1,5,5-tricarboxylic acid and ethanol.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products
Hydrolysis: Nonane-1,5,5-tricarboxylic acid and ethanol.
Reduction: Nonane-1,5,5-triol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyl nonane-1,5,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of triethyl nonane-1,5,5-tricarboxylate in various applications depends on its chemical reactivity and interaction with molecular targets. For example, in drug delivery systems, the ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl 1,3,5-benzenetricarboxylate: Another ester with three carboxylate groups, but attached to a benzene ring.
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: An ester with a triazine ring and three carboxylate groups.
Uniqueness
Triethyl nonane-1,5,5-tricarboxylate is unique due to its aliphatic nonane backbone, which imparts different chemical and physical properties compared to aromatic or heterocyclic analogs.
Propriétés
Numéro CAS |
60588-25-2 |
|---|---|
Formule moléculaire |
C18H32O6 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
triethyl nonane-1,5,5-tricarboxylate |
InChI |
InChI=1S/C18H32O6/c1-5-9-13-18(16(20)23-7-3,17(21)24-8-4)14-11-10-12-15(19)22-6-2/h5-14H2,1-4H3 |
Clé InChI |
KYCGTUXQAVJDQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCC(=O)OCC)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)


![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)

![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)





